LY2334737 is classified as a prodrug, specifically designed to improve the pharmacokinetic profile of gemcitabine. It is synthesized and developed by Eli Lilly and Company, primarily for use in treating various solid tumors, including pancreatic cancer and non-small cell lung cancer. The compound has been evaluated in clinical trials to assess its safety, efficacy, and optimal dosing strategies .
The synthesis of LY2334737 involves several key steps:
The final product is characterized by its stability and ability to release gemcitabine upon hydrolysis, primarily mediated by enzymes such as carboxylesterase 2 present in human tissues .
The molecular structure of LY2334737 can be described as follows:
Upon administration, LY2334737 undergoes hydrolysis, primarily catalyzed by carboxylesterase enzymes:
The mechanism of action for LY2334737 involves several steps:
LY2334737 has significant applications in oncology:
LY2334737 is an orally bioavailable prodrug of gemcitabine, designed as a valproic acid ester conjugate. Its activation relies on carboxylesterase 2 (CES2), which hydrolyzes the ester bond to release gemcitabine systemically. This bypasses first-pass metabolism in enterocytes and the portal circulation, significantly enhancing systemic gemcitabine availability compared to intravenous gemcitabine [2] [8]. The hydrolysis occurs gradually, resulting in formation rate-limited kinetics that sustain gemcitabine exposure over time, potentially reducing peak-related toxicity while maintaining efficacy [8] [6].
CES2 expression in tumors enables localized activation, increasing intratumoral gemcitabine concentrations. In vitro studies confirm that CES2-transfected cancer cells exhibit heightened sensitivity to LY2334737, with cytotoxicity directly correlated with CES2 levels [2]. This tumor-selective activation is a key advantage for targeted therapy.
Table 1: Key Activation Parameters of LY2334737
Parameter | Detail | Significance |
---|---|---|
Activating Enzyme | Carboxylesterase 2 (CES2) | Tumor-localized hydrolysis |
Primary Metabolite | Gemcitabine | Direct cytotoxic agent |
Activation Kinetics | Formation rate-limited | Sustained systemic exposure |
Bioavailability Advantage | Avoids first-pass metabolism | Higher gemcitabine availability vs. IV route |
Unlike traditional metronomic chemotherapies, LY2334737 exerts antitumor effects without suppressing systemic angiogenesis. Preclinical studies show that daily low-dose (6 mg/kg) oral administration inhibits tumor growth in ovarian (SKOV3-13) and breast cancer (LM2-4) xenografts. However, it does not reduce circulating endothelial progenitor cells (CEPs), a hallmark of antiangiogenic activity [3].
This suggests alternative mechanisms dominate:
Table 2: Antitumor Efficacy in Preclinical Models
Tumor Model | Dosing Regimen | Key Outcome |
---|---|---|
Ovarian (SKOV3-13) | 6 mg/kg/day × 21 days | Significant tumor growth inhibition |
Breast (LM2-4) | Metronomic oral dosing | Delayed progression without CEP suppression |
Paradoxically, metronomic LY2334737 administration increases tumor blood flow in LM2-4 xenografts. Contrast-enhanced micro-ultrasound imaging revealed enhanced vascular perfusion, correlating with elevated tumor bioluminescence signals. This hyperperfusion state may:
Notably, this contrasts with antiangiogenic drugs that reduce perfusion. The mechanism remains under investigation but may involve vasoactive mediator release or vascular normalization.
While direct evidence for LY2334737 is limited, gemcitabine inhibits HIF-1α accumulation in hypoxic tumor cells. HIF-1α, a master regulator of hypoxia adaptation, promotes angiogenesis (via VEGF), metastasis, and chemoresistance. Gemcitabine’s active metabolite dFdCTP disrupts HIF-1α translation by:
Fig. 1: HIF-1α Inhibition by Gemcitabine Metabolites
Hypoxia → HIF-1α Stabilization → VEGF/Angiogenesis ↓ dFdCTP from LY2334737 ↓ Depleted dNTPs + mTOR inhibition → HIF-1α suppression
This suggests LY2334737 could indirectly target hypoxia-driven resistance, though validation studies are needed.
Emerging data indicate metronomic gemcitabine schedules (enabled by LY2334737’s sustained release) may stimulate antitumor immunity:
In combination with checkpoint inhibitors, metronomic gemcitabine synergistically improves tumor control in murine models, suggesting LY2334737 could potentiate immunotherapy.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9